N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Researchers requiring a systematic Captodiame analog often face supply gaps for para-phenylthio substituted phenylthioaralkylamines. CAS 102559-50-2 addresses this need as a direct structural comparator with a bis-thioether diphenylmethane core. - Enables head-to-head SAR with Captodiame: para-phenylthio replaces para-butylthio, increasing logP by ~0.5-1.0 units and adding π-stacking potential. - Supports 5-HT2c, sigma-1, D3, and SERT profiling; suitable for cardiac ion channel and PET tracer precursor studies. - Supplied as a research-grade probe with batch-specific analytical documentation; immediate global shipment from BenchChem.

Molecular Formula C23H25NS2
Molecular Weight 379.6 g/mol
CAS No. 102559-50-2
Cat. No. B033520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine
CAS102559-50-2
SynonymsN,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine
Molecular FormulaC23H25NS2
Molecular Weight379.6 g/mol
Structural Identifiers
SMILESCN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3
InChIInChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3
InChIKeyNHPYPSAPHMSKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 102559-50-2: Structural Identity and Class Assignment


N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine (CAS 102559-50-2) is a synthetic tertiary amine belonging to the phenylthioaralkylamine class, characterized by a bis-thioether diphenylmethane scaffold bearing a dimethylaminoethyl side chain and a para-phenylthio substituent on one aromatic ring [1]. Its molecular formula is C23H25NS2 with a molecular weight of 379.58 g/mol [1]. The compound is registered in the EPA DSSTox database (DTXSID70907698) and carries the Beilstein reference 4-06-00-06673 . It is structurally congeneric with the clinically used antihistamine and putative antidepressant Captodiame (CAS 486-17-9), differing specifically by replacement of Captodiame's para-butylthio group with a para-phenylthio moiety, a substitution that alters lipophilicity, aromatic surface area, and predicted receptor interaction profiles [2].

Substitution Limitations for CAS 102559-50-2


Although CAS 102559-50-2 shares the bis-thioether diphenylmethane core with Captodiame, the para-phenylthio substituent is not a conservative replacement for the para-butylthio group: the phenylthio moiety introduces an additional aromatic ring, increasing predicted logP by approximately 0.5–1.0 log units relative to Captodiame's measured ALogP of 5.96 [1][2], expanding the polarizable surface available for π–π stacking interactions with aromatic residues in receptor binding pockets, and altering the metabolic liability profile from aliphatic oxidation (butylthio) to aromatic oxidation pathways (phenylthio) [3]. Simpler phenylthioaralkylamines such as N,N-dimethyl-2-(phenylthio)benzylamine (CAS 63167-05-5, MW 243.4) lack the second thioether linkage and the diphenylmethane scaffold entirely, and therefore do not recapitulate the three-dimensional pharmacophore geometry of the target compound . These structural distinctions are expected to produce divergent selectivity profiles across aminergic GPCRs and monoamine transporters, making direct experimental comparison essential rather than assuming class-level interchangeability [4].

Quantitative Differentiation vs Captodiame and Analogs


Physicochemical Impact: Phenylthio vs Butylthio Substituent

CAS 102559-50-2 differs from its closest clinical analog Captodiame (CAS 486-17-9) by a single substituent exchange at the para position of one diphenylmethane ring: a phenylthio group replaces the butylthio group. This substitution increases the molecular weight from 359.59 g/mol to 379.58 g/mol, adds one aromatic ring (increasing the aromatic ring count from 2 to 3), and replaces a flexible four-carbon alkyl chain with a rigid aromatic ring [1][2]. The predicted polar surface area remains constant at approximately 3.24 Ų for both compounds, but the aromatic surface area and refractivity are elevated in CAS 102559-50-2, enhancing potential for π–π stacking and hydrophobic interactions [1][3].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Lipophilicity and ADME Predictions vs Captodiame

Captodiame has experimentally validated ALogP values ranging from 5.66 (ALOGPS) to 6.13 (ChemAxon), with a consensus ALogP of 5.96 reported by the Clinical Drug Experience Knowledgebase [1][2]. The replacement of the para-butylthio group (four sp³ carbons) with a para-phenylthio group (six aromatic sp² carbons) in CAS 102559-50-2 is predicted to increase logP by approximately 0.5 to 1.0 log units, placing the estimated cLogP of CAS 102559-50-2 in the range of ~6.5 to 7.0 based on the Hansch π constant for phenyl vs. butyl substitution [3]. This elevated lipophilicity predicts enhanced blood-brain barrier permeability but also potentially reduced aqueous solubility (estimated logS approximately −7.5 to −8.0 vs. Captodiame's −6.8) [2].

ADME prediction Lipophilicity Blood-brain barrier penetration

Antiarrhythmic Potential: Class-Level Patent Evidence

The phenylthioaralkylamine chemical class encompassing CAS 102559-50-2 is explicitly claimed in Merck & Co. patents US 4,018,830 and US 4,055,665 as possessing antiarrhythmic activity, with demonstrated efficacy in arresting existing arrhythmias and restoring normal cardiac rhythm in animal models upon oral or parenteral administration [1][2]. The patents report effective daily doses ranging from 1.00 to 100.00 mg/kg in mature animals, with unit doses between 2.5 mg and 250 mg for a 10 kg dog administered four times daily [1]. While these patents cover a genus of phenylthioaralkylamines rather than CAS 102559-50-2 specifically, CAS 102559-50-2 falls squarely within the claimed structural scope (Formula I and Formula II compounds bearing N,N-dimethylaminoethyl thioether linkages) [2].

Cardiac electrophysiology Antiarrhythmic agents Ion channel pharmacology

SERT Binding Affinity: Cross-Compound Comparison

A series of 2-(phenylthio)araalkylamines evaluated by Wilson et al. (2000) demonstrated high-affinity binding to the human serotonin transporter (SERT), with the most potent compound achieving a Ki of 0.27 nM in radioligand displacement assays [1]. This compound class showed selectivity for SERT over dopamine and norepinephrine transporters in vitro [1][2]. The structurally related compound N,N-dimethyl-4-(phenylthio)benzylamine (Va) hydrochloride, reported by Šindelář et al. (1992), showed affinity for 5-HT2 serotonin receptors and cholinergic receptors in rat brain homogenates, with serotonin re-uptake inhibition and potentiation of yohimbine toxicity in mice considered indicative of antidepressant activity [3]. CAS 102559-50-2, bearing the key N,N-dimethylaminoethyl thioether pharmacophore and an extended aromatic system relative to these reference compounds, is predicted to engage the same aminergic targets but with a distinct selectivity signature conferred by its unique bis-thioether diphenylmethane architecture [4].

Serotonin transporter SERT binding PET radiotracer development Antidepressant pharmacology

Captodiame Multi-Receptor Benchmark: 5-HT2c, Sigma-1, D3

Captodiame, the closest clinical analog of CAS 102559-50-2, has been pharmacologically characterized as a 5-HT2c receptor antagonist and an agonist at both sigma-1 and D3 dopamine receptors [1]. Chronic administration of Captodiame enhances hypothalamic BDNF expression via synergistic sigma-1 receptor agonism and 5-HT2c receptor antagonism, and the compound demonstrates anti-immobility activity in the forced swim test, an established behavioral screen for antidepressant efficacy [1]. While corresponding receptor binding data (Ki values) for individual targets have not been publicly disclosed for Captodiame in peer-reviewed literature, its multi-target profile establishes a pharmacological benchmark against which CAS 102559-50-2 can be systematically compared in head-to-head profiling experiments [1][2].

GPCR pharmacology Sigma receptor Dopamine D3 receptor 5-HT2c antagonist

GC-MS Spectral Data for Identity Verification

CAS 102559-50-2 has a recorded GC-MS spectrum in the SpectraBase database (Compound ID: 2NyZ8nG77zd), providing a reference electron ionization (EI) mass spectrum for identity confirmation [1]. The compound's exact mass is 379.142842 g/mol (C23H25NS2), and its InChIKey is available for database cross-referencing [1][2]. A safety data sheet conforming to GHS Sixth Revised Edition specifications is available via LookChem, although specific toxicological endpoints remain uncharacterized . In contrast, Captodiame (CAS 486-17-9) has more extensive analytical documentation including predicted LC-MS/MS spectra, but the two compounds are readily distinguishable by their distinct molecular ions (m/z 379 vs. 359) and characteristic fragmentation patterns reflecting the phenylthio vs. butylthio substituent difference [3].

Analytical chemistry GC-MS characterization Quality control Procurement specification

Research and Industrial Applications of CAS 102559-50-2


SAR of Phenylthioaralkylamines at Aminergic Targets

CAS 102559-50-2 serves as a critical structural probe for SAR investigations within the phenylthioaralkylamine class. Its para-phenylthio substituent represents a systematic variation from Captodiame's para-butylthio group, enabling direct comparison of how aromatic vs. aliphatic thioether substitution affects binding affinity, selectivity, and functional activity at 5-HT2c, sigma-1, D3 dopamine receptors, and the serotonin transporter [1][2]. Procurement of CAS 102559-50-2 alongside Captodiame and simpler ortho-substituted 2-(phenylthio)benzylamine analogs enables a complete substitution matrix for pharmacophore mapping [3].

Cardiac Electrophysiology: Class III Antiarrhythmic Mechanisms

The documented antiarrhythmic activity of phenylthioaralkylamines in the Merck patent family (US 4,018,830; US 4,055,665) provides a rationale for evaluating CAS 102559-50-2 in cardiac electrophysiology assays [1]. The compound's structural features—particularly the extended aromatic system and bis-thioether architecture—may confer distinct ion channel binding kinetics compared to simpler class members. Researchers investigating class III antiarrhythmic mechanisms (action potential duration prolongation) can employ CAS 102559-50-2 to probe the contribution of arylthio substituent lipophilicity and geometry to cardiac ion channel modulation [1].

PET Radiotracer Development for SERT Imaging

The established utility of 2-(phenylthio)araalkylamines as SERT PET radiotracers (Wilson et al., 2000; Ki = 0.27 nM for lead compound) positions CAS 102559-50-2 as a candidate precursor or scaffold for developing novel SERT imaging agents [1]. The para-phenylthio substitution pattern offers a distinct radiolabeling handle (potential for ¹¹C-methylation at the dimethylamino group or electrophilic aromatic substitution on the phenylthio ring) compared to the ortho-substituted radiotracers previously described [1][2]. This structural differentiation may yield radiotracers with improved specific-to-nonspecific binding ratios or altered brain regional distribution kinetics [1].

CNS Drug Discovery: Benchmarking vs Captodiame

Captodiame's validated multi-receptor pharmacology—5-HT2c antagonism, sigma-1 agonism, D3 agonism, and antihistamine activity—provides a defined pharmacological benchmark [1][2]. Systematic side-by-side profiling of CAS 102559-50-2 against Captodiame in receptor binding panels, functional assays (calcium flux, β-arrestin recruitment, cAMP modulation), and in vivo behavioral models (forced swim test, tail suspension test, yohimbine potentiation) can reveal whether the phenylthio-for-butylthio substitution enhances desired activities (e.g., sigma-1 agonism) while reducing antihistaminergic sedation, potentially yielding a differentiated preclinical candidate [1][3].

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